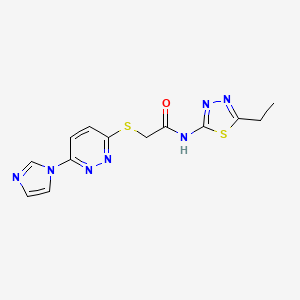

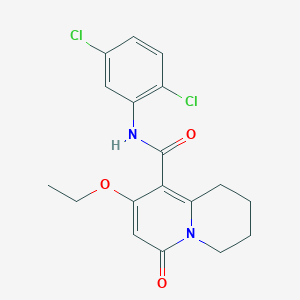

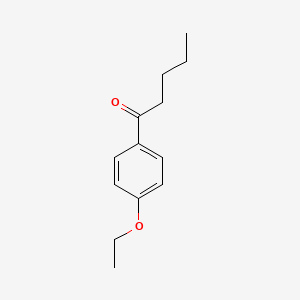

![molecular formula C19H20N2O2 B3002061 2-甲基-N-[3-甲基-4-(2-氧代吡咯烷-1-基)苯基]苯甲酰胺 CAS No. 922885-72-1](/img/structure/B3002061.png)

2-甲基-N-[3-甲基-4-(2-氧代吡咯烷-1-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic molecule that is likely to possess a benzamide core structure with additional functional groups attached to it. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide structures and various substitutions have been synthesized and studied for their chemical and physical properties, as well as their potential biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of an amide bond between a carboxylic acid or its derivative and an amine. For example, the synthesis of N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide involves the introduction of a radioisotope via an aryllithium reaction with 14CO2 to form the labelled acid, which is then transformed into the amide . Similarly, substituted benzamide derivatives have been synthesized using various methods, including sodium borohydride reduction , and cobalt-catalyzed carbonylative synthesis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using techniques such as X-ray diffraction, IR spectroscopy, NMR, and DFT calculations. For instance, the crystal structure and molecular geometry of related compounds have been analyzed and found to crystallize in specific space groups with defined lattice constants . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can also be calculated using DFT .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The presence of functional groups like halogens or methoxy groups can influence the reactivity of the molecule. For example, the presence of a directing group such as 2-picolylamine can facilitate certain transformations, such as the carbonylative synthesis of phthalimide motifs . The chemical structure of these compounds can be confirmed by spectroscopic methods like NMR and MS .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The crystal packing can be stabilized by hydrogen bonds, π-interactions, and other non-covalent interactions . The solid-state structures and intermolecular interactions can be analyzed through Hirshfeld surface analysis and DFT calculations . Additionally, the compounds may exhibit properties like aggregation-enhanced emission and multi-stimuli-responsive behavior .

科学研究应用

组蛋白去乙酰化酶抑制剂的发现和开发

研究已导致发现诸如 MGCD0103 等化合物,这是一种口服活性组蛋白去乙酰化酶 (HDAC) 抑制剂。该化合物通过对 HDACs 的选择性抑制,表现出显着的抗肿瘤活性,展示了其作为抗癌药物的潜力。该研究例证了苯甲酰胺衍生物在癌症治疗中的应用,强调了它们在阻断癌细胞增殖和诱导细胞凋亡中的作用 (周等,2008)。

有机合成进展

复杂有机化合物的化学合成对于药物开发和材料科学至关重要。例如,β-(甲基锂)偶氮与腈反应生成吡咯并吡啶和相关化合物,这证明了苯甲酰胺衍生物在合成具有潜在药理活性的新有机分子中的多功能性 (戴维斯等,1992)。

抗癌化合物合成

N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的设计和合成突出了苯甲酰胺衍生物作为抗癌剂的探索。这些化合物对各种癌细胞系表现出中等到优异的抗癌活性,强调了苯甲酰胺衍生物在开发新的抗癌疗法中的重要性 (Ravinaik 等,2021)。

发光材料开发

苯甲酰胺衍生物也已用于开发具有独特性能的材料,例如具有聚集增强发射和多刺激响应特性的发光化合物。这项研究为创建用于光学和电子应用的高级材料开辟了新途径 (Srivastava 等,2017)。

聚合物科学

在聚合物科学中,通过 RAFT 对含有 L-苯丙氨酸部分的丙烯酰胺进行受控自由基聚合,证明了苯甲酰胺衍生物在合成具有特定性能的聚合物中的应用。这项研究有助于开发具有潜在生物医学应用的聚合物 (森等,2005)。

作用机制

Target of Action

The primary target of 2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is the main protease of the Severe Acute Respiratory Syndrome-related Coronavirus (SARS-CoV) and SARS-CoV-2 . This protease is crucial for the replication of the virus, making it a key target for therapeutic intervention.

Mode of Action

The compound interacts with the main protease of the virus, potentially inhibiting its function

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the replication of SARS-CoV and SARS-CoV-2 . By inhibiting the main protease, the compound could disrupt the virus’s ability to replicate, thereby limiting its spread within the host organism .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in viral replication. This could lead to a decrease in viral load within the host organism, potentially alleviating symptoms and reducing the severity of the disease .

安全和危害

未来方向

属性

IUPAC Name |

2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-6-3-4-7-16(13)19(23)20-15-9-10-17(14(2)12-15)21-11-5-8-18(21)22/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGCUSFJRPPANL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

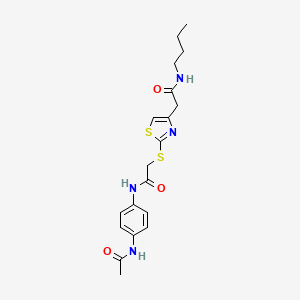

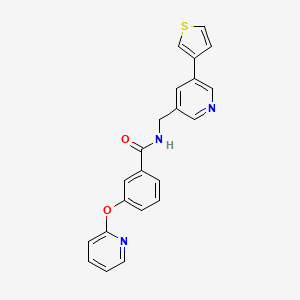

![(2-Chlorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3001981.png)

![8-(Phenylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3001990.png)

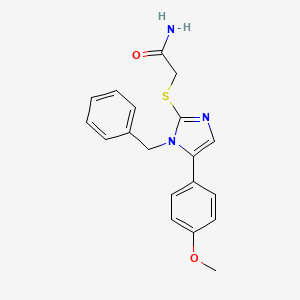

![(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B3001998.png)

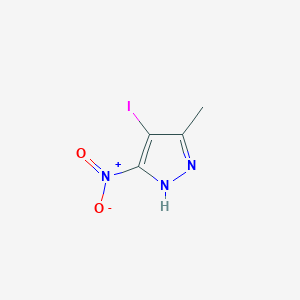

![Methyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B3001999.png)